3-(苄氧基)-2-氯苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

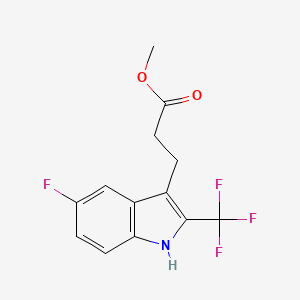

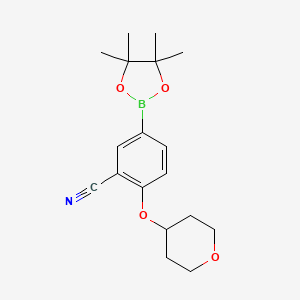

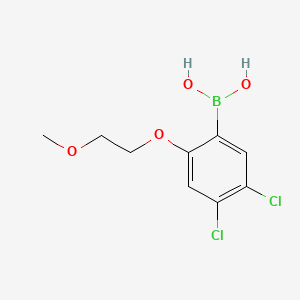

3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学研究应用

分子结构分析: Schāfer, Samdal和Hedberg(1976)进行了一项研究,调查了2-氯苯甲醛的分子结构,该化合物与3-(苄氧基)-2-氯苯甲醛密切相关,使用了气相电子衍射。他们关注了顺式和反式形式的同分异构体组成和几何构型,为分子构象提供了见解(Schāfer, Samdal, & Hedberg, 1976)。

抗癌活性: Lin等人(2005年)合成并测试了一系列苄氧基苯甲醛衍生物,包括与3-(苄氧基)-2-氯苯甲醛相关的化合物,针对HL-60细胞的抗癌活性。他们发现在低浓度下具有显著活性,并确定了最有效的化合物(Lin et al., 2005)。

酶催化反应: Kühl等人(2007年)探讨了苄醛裂解酶用于不对称合成涉及3-(苄氧基)-2-氯苯甲醛的衍生物的用途。他们为制备合成开发了一个反应器概念,并强调了这些反应的最佳条件(Kühl等人,2007)。

发光性能: Sivakumar等人(2010年)使用4-苄氧基苯甲酸衍生物研究了镧系配合物的发光性能。他们研究了电子吸引和电子供给基团如何影响光物理性质,这与研究3-(苄氧基)-2-氯苯甲醛衍生物相关(Sivakumar et al., 2010)。

官能化研究: Aksjonova等人(2012年)专注于与所讨论化合物密切相关的3-氯苯甲醛的官能化。他们使用正位选择性锂化策略制备了2-取代的3-氯苯甲醛,有助于理解这类化合物中的化学修饰(Aksjonova et al., 2012)。

安全和危害

属性

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chlorobenzaldehyde | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

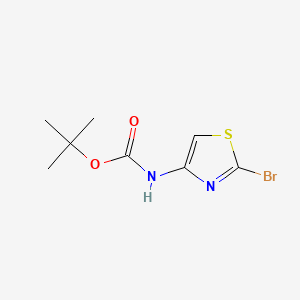

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

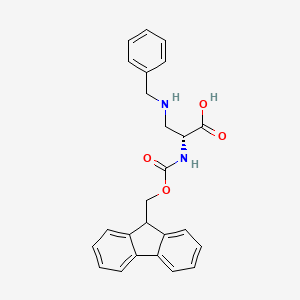

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)